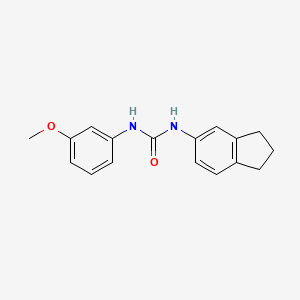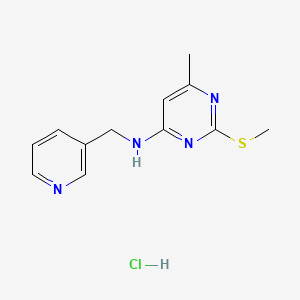![molecular formula C23H15Cl2NO3 B5125836 4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5125836.png)
4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. In vivo studies have shown that it can reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is its broad range of potential applications in various fields. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action and potential side effects, which may limit its use in clinical applications.
Orientations Futures
For research on 4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one include further investigation of its mechanism of action, potential side effects, and clinical applications. Additionally, research could focus on the development of new synthetic methods for this compound and its derivatives, as well as the exploration of its potential as a catalyst in various reactions.
Méthodes De Synthèse
The synthesis of 4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-chlorobenzyl bromide in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with phenyl hydrazine and acetic anhydride in the presence of a catalyst to yield the final product.
Applications De Recherche Scientifique
4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In material science, it has been studied for its ability to form self-assembled monolayers on metal surfaces. In catalysis, it has been explored for its potential as a catalyst in various reactions.
Propriétés
IUPAC Name |
(4Z)-4-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2NO3/c24-18-10-11-21(28-14-16-8-4-5-9-19(16)25)17(12-18)13-20-23(27)29-22(26-20)15-6-2-1-3-7-15/h1-13H,14H2/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTQWDANSHCSJX-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)Cl)OCC4=CC=CC=C4Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=C(C=CC(=C3)Cl)OCC4=CC=CC=C4Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5125783.png)
![2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125784.png)

![3-ethyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5125799.png)

![N-methyl-1-[3-(1H-pyrazol-1-yl)phenyl]-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125805.png)
![8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5125827.png)
![N'-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,4-benzenediamine](/img/structure/B5125843.png)
![ethyl [1-(benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5125849.png)
![1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5125852.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5125866.png)